2-(chloromethyl)-1-ethyl-1H-benzimidazole-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18291921
Molecular Formula: C11H12Cl2N2O2
Molecular Weight: 275.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12Cl2N2O2 |
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Molecular Weight | 275.13 g/mol |
IUPAC Name | 2-(chloromethyl)-1-ethylbenzimidazole-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C11H11ClN2O2.ClH/c1-2-14-9-4-3-7(11(15)16)5-8(9)13-10(14)6-12;/h3-5H,2,6H2,1H3,(H,15,16);1H |
Standard InChI Key | XPBUWVRWCBSMHH-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(C=C(C=C2)C(=O)O)N=C1CCl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₁H₁₂Cl₂N₂O₂ and a molecular weight of 275.13 g/mol . Its structure features a benzimidazole ring substituted at the 1-position with an ethyl group, a chloromethyl group at the 2-position, and a carboxylic acid moiety at the 5-position, which is protonated as a hydrochloride salt .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, reveals a monoclinic crystal system with space group P2₁/c and lattice parameters a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440° . Spectroscopic characterization includes:
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FT-IR: Peaks at ~3379 cm⁻¹ (N–H stretch), ~1681 cm⁻¹ (C=O stretch), and ~675 cm⁻¹ (C–Cl stretch) .
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¹H NMR: Signals at δ 5.09 ppm (CH₂Cl), δ 1.4–1.6 ppm (ethyl CH₃), and δ 7.6–8.4 ppm (aromatic protons) .
Synthesis and Manufacturing
Cyclization of 3-Amino-4-ethylaminobenzoic Acid
The synthesis begins with 3-amino-4-ethylaminobenzoic acid, which undergoes cyclization with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) at 50–70°C . This step forms the benzimidazole core:
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride in a mixed solvent system (e.g., water/acetonitrile) to precipitate the hydrochloride salt . Adjusting the pH to 4–5 with NaOH ensures high purity (>99%) .
Process Optimization
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Solvent Selection: Ethyl acetate or acetonitrile enhances product precipitation .
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Scale-Up: Batch reactions in 1,000 mL flasks achieve yields >85%, demonstrating industrial viability .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (DMF, acetonitrile) but insoluble in nonpolar solvents (hexane) .
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Stability: Stable under inert atmospheres but hydrolyzes in aqueous alkaline conditions due to the reactive chloromethyl group .
Thermal Properties
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Melting Point: Analogous compounds melt at 284–293°C, suggesting high thermal stability .
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Degradation: Decomposes above 300°C, releasing HCl and CO₂ .
Pharmaceutical Applications
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